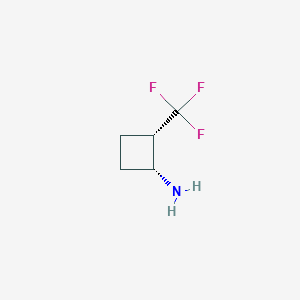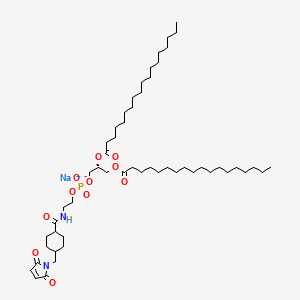
Sodium (R)-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes stearoyloxy groups, a pyrrolidine ring, and a phosphate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Esterification: The reaction of stearic acid with glycerol to form 2,3-bis(stearoyloxy)propyl.
Phosphorylation: The final step involves the phosphorylation of the intermediate compound to introduce the phosphate group, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale esterification and amidation reactions, followed by efficient purification processes such as crystallization or chromatography to obtain the final product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: The stearoyloxy groups can be substituted with other fatty acid chains or functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like acyl chlorides or anhydrides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate has diverse applications in scientific research:
Chemistry: It serves as a model compound for studying esterification, amidation, and phosphorylation reactions.
Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and lipid-protein interactions.
Industry: It can be used in the formulation of cosmetics and personal care products due to its amphiphilic nature.
作用機序
The mechanism of action of Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate involves its interaction with cellular membranes and proteins. The stearoyloxy groups facilitate incorporation into lipid bilayers, while the phosphate group can interact with membrane proteins and signaling molecules. This compound may modulate membrane fluidity and influence signal transduction pathways, affecting cellular functions.
類似化合物との比較
Similar Compounds
Sodium ®-2,3-bis(stearoyloxy)propyl phosphate: Lacks the cyclohexanecarboxamido group, making it less complex.
Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-aminocyclohexanecarboxamido)ethyl) phosphate: Contains an amino group instead of the pyrrolidine ring, altering its chemical properties.
Uniqueness
Sodium ®-2,3-bis(stearoyloxy)propyl (2-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexanecarboxamido)ethyl) phosphate is unique due to the presence of the pyrrolidine ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C53H94N2NaO11P |
|---|---|
分子量 |
989.3 g/mol |
IUPAC名 |
sodium;[(2R)-2,3-di(octadecanoyloxy)propyl] 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate |
InChI |
InChI=1S/C53H95N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(58)63-44-48(66-52(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-65-67(61,62)64-42-41-54-53(60)47-37-35-46(36-38-47)43-55-49(56)39-40-50(55)57;/h39-40,46-48H,3-38,41-45H2,1-2H3,(H,54,60)(H,61,62);/q;+1/p-1/t46?,47?,48-;/m1./s1 |
InChIキー |
IYIIWULIYLFWQA-YKXIJMRESA-M |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



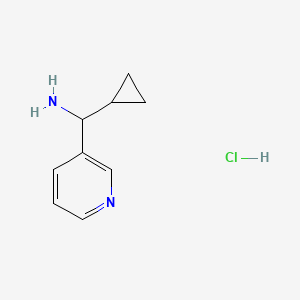
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine hydrochloride](/img/structure/B15220342.png)
![(1r,2s,3r,5s)-3-(4-Amino-1h-imidazo[4,5-c]pyridin-1-yl)-5-methylcyclopentane-1,2-diol](/img/structure/B15220347.png)
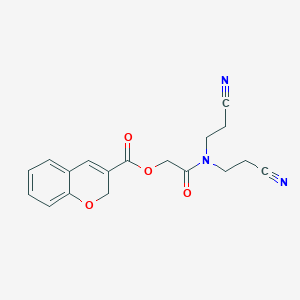
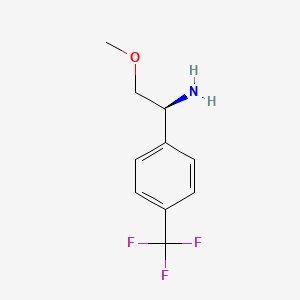






![Rel-(7S,7aS,8aR)-7-amino-5-methyl-7,7a,8,8a-tetrahydrocyclopropa[d]pyrazino[2,3-b]azepin-6(5H)-one](/img/structure/B15220422.png)
